molecular formula C16H21ClN2O3 B11477016 2-Chloroethyl {4-[3-oxo-3-(pyrrolidin-1-yl)propyl]phenyl}carbamate

2-Chloroethyl {4-[3-oxo-3-(pyrrolidin-1-yl)propyl]phenyl}carbamate

Cat. No.: B11477016
M. Wt: 324.80 g/mol
InChI Key: IHGHLYFGYBPTRC-UHFFFAOYSA-N
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Description

2-Chloroethyl {4-[3-oxo-3-(pyrrolidin-1-yl)propyl]phenyl}carbamate is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a chloroethyl group, a phenyl ring substituted with a 3-oxo-3-(pyrrolidin-1-yl)propyl group, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroethyl {4-[3-oxo-3-(pyrrolidin-1-yl)propyl]phenyl}carbamate can be achieved through a multi-step process involving the following key steps:

    Formation of the 3-oxo-3-(pyrrolidin-1-yl)propyl intermediate: This step involves the reaction of pyrrolidine with an appropriate acylating agent, such as an acid chloride or anhydride, to form the 3-oxo-3-(pyrrolidin-1-yl)propyl intermediate.

    Substitution on the phenyl ring: The intermediate is then reacted with a phenyl derivative, such as 4-bromophenyl, under suitable conditions to introduce the 3-oxo-3-(pyrrolidin-1-yl)propyl group onto the phenyl ring.

    Formation of the carbamate: The final step involves the reaction of the substituted phenyl derivative with chloroethyl isocyanate to form the desired carbamate compound.

Industrial Production Methods

Industrial production of this compound typically involves the optimization of the above synthetic routes to achieve high yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloroethyl {4-[3-oxo-3-(pyrrolidin-1-yl)propyl]phenyl}carbamate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine ring and the 3-oxo group.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include primary and secondary amines, thiols, and alcohols. Reaction conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and mild heating.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid or sulfuric acid, while basic hydrolysis can be performed using sodium hydroxide or potassium hydroxide.

    Oxidation and reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, while reducing agents include sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic substitution: Substituted carbamates with various functional groups.

    Hydrolysis: Corresponding amine and carbon dioxide.

    Oxidation and reduction: Oxidized or reduced derivatives of the original compound.

Scientific Research Applications

2-Chloroethyl {4-[3-oxo-3-(pyrrolidin-1-yl)propyl]phenyl}carbamate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloroethyl {4-[3-oxo-3-(pyrrolidin-1-yl)propyl]phenyl}carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Enzyme inhibition: The carbamate group can inhibit enzymes by forming a covalent bond with the active site, leading to the inactivation of the enzyme.

    DNA interaction: The chloroethyl group can alkylate DNA, leading to the formation of DNA adducts and potential disruption of DNA replication and transcription.

    Receptor binding: The compound may bind to specific receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

2-Chloroethyl {4-[3-oxo-3-(pyrrolidin-1-yl)propyl]phenyl}carbamate can be compared with other similar compounds, such as:

    2-Chloroethyl {4-[3-oxo-3-(pyrrolidin-1-yl)propyl]phenyl}urea: Similar structure but with a urea group instead of a carbamate group.

    2-Chloroethyl {4-[3-oxo-3-(pyrrolidin-1-yl)propyl]phenyl}thiocarbamate: Similar structure but with a thiocarbamate group instead of a carbamate group.

    2-Chloroethyl {4-[3-oxo-3-(pyrrolidin-1-yl)propyl]phenyl}amide: Similar structure but with an amide group instead of a carbamate group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H21ClN2O3

Molecular Weight

324.80 g/mol

IUPAC Name

2-chloroethyl N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]carbamate

InChI

InChI=1S/C16H21ClN2O3/c17-9-12-22-16(21)18-14-6-3-13(4-7-14)5-8-15(20)19-10-1-2-11-19/h3-4,6-7H,1-2,5,8-12H2,(H,18,21)

InChI Key

IHGHLYFGYBPTRC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CCC2=CC=C(C=C2)NC(=O)OCCCl

Origin of Product

United States

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